![molecular formula C8H16O2 B1426373 1-(Oxan-4-yl)propan-2-ol CAS No. 1251385-18-8](/img/structure/B1426373.png)
1-(Oxan-4-yl)propan-2-ol
Overview
Description
“1-(Oxan-4-yl)propan-2-ol” is a chemical compound with the CAS Number: 1251385-18-8 . It has a molecular weight of 144.21 . The IUPAC name for this compound is 1-tetrahydro-2H-pyran-4-yl-2-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at normal conditions . It has a molecular weight of 144.21 . The storage temperature is 4 degrees .Scientific Research Applications
Volatomics in Disease Diagnosis
Research into volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota has opened up innovative avenues in non-invasive diagnostics. Compounds like propan-1-ol have been identified as potential biomarkers for diseases like inflammatory bowel disease (IBD) through breath and fecal analysis, demonstrating the utility of VOCs in personalized medicine. Similar compounds, including "1-(Oxan-4-yl)propan-2-ol," could potentially contribute to this field by serving as biomarkers for various conditions, due to their volatile nature and production by biological processes (Van Malderen et al., 2020).
Synthesis and Pharmacology of Oxadiazole Derivatives
Oxadiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, have been highlighted for their diverse pharmacological activities. The structural features of oxadiazole compounds enable effective interactions with biomacromolecules, leading to a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects. Given the structural similarity, "this compound" could be a precursor or a fragment in the synthesis of oxadiazole derivatives, suggesting potential applications in the development of new pharmacological agents (Wang et al., 2022).
Metal-Ion Sensing and Photoluminescence
Compounds featuring oxadiazole and similar heterocyclic rings have been explored for their potential in creating chemosensors, particularly for metal-ion detection. These applications leverage the photoluminescent properties of such compounds, which are promising for developing new materials for optical electronics and sensing technologies. The presence of oxygen and potentially reactive sites in "this compound" could make it a candidate for investigations into its photoluminescent properties or its use in the development of chemosensors for environmental monitoring and analytical chemistry (Sharma et al., 2022).
Environmental Implications and VOCs
The study of short-chain oxygenated volatile organic compounds (VOCs), such as alcohols, ketones, and aldehydes, highlights their roles in plant physiology, ecology, and atmospheric chemistry. These compounds are involved in plant defense mechanisms, signaling, and atmospheric reactions leading to aerosol formation and ozone production. Research into similar compounds, including "this compound," could provide insights into their environmental impact, biogenic sources, and roles in atmospheric chemistry, contributing to a better understanding of air quality and plant-environment interactions (Seco et al., 2007).
Safety and Hazards
The safety information for “1-(Oxan-4-yl)propan-2-ol” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(oxan-4-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)6-8-2-4-10-5-3-8/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVIBFPECAKLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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